1-Cyclopentyl-5-fluorobenzimidazole

Beschreibung

Chemical Structure and Basic Properties

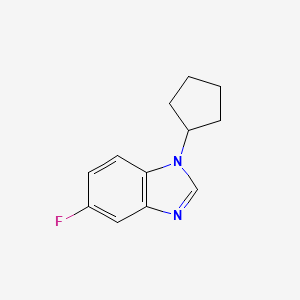

1-Cyclopentyl-5-fluorobenzimidazole (CAS 1375069-26-3) is a fluorinated heterocyclic compound belonging to the benzimidazole family. Its molecular formula is $$ \text{C}{12}\text{H}{13}\text{FN}_2 $$, with a molecular weight of 204.24 g/mol. The structure features a bicyclic benzimidazole core (a fused benzene and imidazole ring) substituted with a fluorine atom at the 5-position and a cyclopentyl group at the 1-position (Figure 1). The fluorine atom introduces electronegativity, while the cyclopentyl group enhances lipophilicity, influencing its physicochemical and biological interactions.

Table 1: Key physicochemical properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{12}\text{H}{13}\text{FN}_2 $$ |

| Molecular Weight | 204.24 g/mol |

| SMILES Notation | FC1=CC=C2C(N=CN2C3CCCC3)=C1 |

| Topological Polar Surface | 17.82 Ų |

| LogP (Octanol-Water) | 3.29 |

| Rotatable Bonds | 1 |

The compound’s planar benzimidazole core allows π-π stacking interactions, while the cyclopentyl group contributes to membrane permeability. Its moderate logP value suggests balanced solubility and bioavailability, making it a versatile scaffold in drug discovery.

Historical Context of Fluorinated Benzimidazoles in Research

Fluorinated benzimidazoles emerged as critical pharmacophores in the mid-20th century. The foundational discovery of benzimidazole’s biological activity by Ciba AG in the 1950s catalyzed interest in its derivatives. Early studies focused on antiparasitic agents like thiabendazole, but fluorination strategies gained prominence in the 1980s to enhance metabolic stability and target binding.

The introduction of fluorine at the 5-position of benzimidazole, as seen in this compound, became a hallmark of optimization efforts. Fluorine’s electron-withdrawing effects improve hydrogen-bonding potential and resistance to oxidative metabolism, as demonstrated in antiviral and anticancer agents. For example, fluorinated benzimidazoles showed enhanced inhibition of Staphylococcus aureus biofilms compared to non-fluorinated analogs.

Significance in Chemical and Medicinal Research

This compound exemplifies the strategic use of fluorine and lipophilic groups to fine-tune drug-like properties. Key research applications include:

- Antimicrobial Development : Fluorinated benzimidazoles disrupt microbial biofilms via tubulin binding. This compound derivatives exhibit MIC values of 4–8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming earlier benzimidazole antifungals.

- Cancer Therapeutics : The benzimidazole core intercalates DNA and inhibits topoisomerases. Fluorine substitution at the 5-position enhances interactions with kinase ATP-binding pockets, as seen in abemaciclib analogs.

- Opioid Receptor Modulation : While not an opioid itself, its structural analogs (e.g., etonitazene) target μ-opioid receptors, illustrating the scaffold’s versatility.

Table 2: Comparative activity of fluorinated benzimidazole derivatives

| Compound | Target Activity | IC₅₀/MIC |

|---|---|---|

| This compound | MRSA biofilm eradication | 8 μg/mL |

| 5-Fluorobenzimidazole | Candida albicans | 78.125 μg/mL |

| Abemaciclib | CDK4/6 inhibition | 2 nM |

Classification Within Benzimidazole Derivative Family

This compound belongs to three subclasses:

- Fluorinated Benzimidazoles : Characterized by fluorine substitutions that enhance electronegativity and metabolic stability.

- N1-Substituted Benzimidazoles : The cyclopentyl group at N1 improves lipid solubility and CNS penetration compared to smaller alkyl groups.

- Non-Opioid Benzimidazoles : Unlike nitazene analogs, it lacks the nitro-group responsible for opioid receptor agonism, redirecting its utility to antimicrobial and anticancer domains.

Eigenschaften

IUPAC Name |

1-cyclopentyl-5-fluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c13-9-5-6-12-11(7-9)14-8-15(12)10-3-1-2-4-10/h5-8,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVQYDXJANFRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743005 | |

| Record name | 1-Cyclopentyl-5-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-26-3 | |

| Record name | 1-Cyclopentyl-5-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 5-Fluorobenzimidazole Core

- 4-Fluoro-1,2-phenylenediamine or 4-fluoro-ortho-phenylenediamine (fluorine at position 5 corresponds to 4-position on phenylenediamine).

- Carboxylic acid derivatives (e.g., ethyl acetimidate hydrochloride) or aldehydes.

- Condensation of 4-fluoro-1,2-phenylenediamine with ethyl acetimidate hydrochloride in ethanol at low temperature (0 °C), followed by warming to room temperature and stirring overnight.

- Isolation of 5-fluorobenzimidazole by extraction and recrystallization.

| Yield (%) | Reaction Conditions | Notes |

|---|---|---|

| 51% | Ethanol, 0 °C to RT, overnight stirring | Crystallization from ethyl acetate; brown crystalline solid obtained |

This method is adapted from the preparation of 2-methyl-5-fluorobenzimidazole, a close analog, indicating feasibility for the 5-fluorobenzimidazole scaffold.

N-1 Cyclopentyl Substitution

- Alkylation of the benzimidazole nitrogen (N-1) with cyclopentyl halides or cyclopentyl derivatives under basic conditions.

- Deprotonation of 5-fluorobenzimidazole using a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylacetamide (DMA).

- Addition of cyclopentyl chloride or bromide to the reaction mixture under inert atmosphere (nitrogen) at low temperatures (ice bath).

- Stirring at room temperature overnight to ensure complete alkylation.

- Work-up involves quenching with ice, extraction with dichloromethane, washing, drying, and purification by recrystallization.

Yield and Reaction Conditions:

| Yield (%) | Reaction Conditions | Notes |

|---|---|---|

| ~80% | NaH in DMA, ice bath to RT, overnight stirring | Efficient N-alkylation with cyclopentyl halide |

This method is analogous to reported alkylations of 5-fluorobenzimidazole with other alkyl groups such as 3,4,5-trimethoxybenzyl chloride, demonstrating the versatility of this approach.

Alternative Reductive Cyclization Method

For benzimidazole synthesis, an alternative involves:

- Reduction of 4-fluoro-2-nitrophenyl derivatives in acidic media (e.g., acetic acid) with iron powder as a reductant.

- This reduction leads to the formation of the benzimidazole ring system.

- Subsequent N-alkylation with cyclopentyl reagents can be performed as described above.

This method is useful when starting from nitro-substituted precursors and can yield moderate to high purity products after recrystallization.

Summary Table of Preparation Methods

| Step | Starting Material(s) | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Benzimidazole core synthesis | 4-Fluoro-1,2-phenylenediamine + ethyl acetimidate hydrochloride | Ethanol, 0 °C to RT, overnight | 51% | Crystallization from ethyl acetate |

| 2. N-1 Cyclopentyl alkylation | 5-Fluorobenzimidazole + cyclopentyl halide | NaH, DMA, ice bath to RT, overnight | ~80% | Extraction and purification by recrystallization |

| 3. Alternative reductive cyclization | 4-Fluoro-2-nitrophenyl derivatives + Fe powder | Acetic acid, reflux 1 h, RT overnight | Moderate to high | Followed by N-alkylation |

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopentyl-5-fluorobenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives, depending on the specific conditions.

Reduction Products: Reduced forms of the compound.

Substitution Products: Different derivatives based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-5-fluorobenzimidazole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

Industry: The compound is used in the development of new materials and pharmaceuticals.

Wirkmechanismus

The mechanism by which 1-Cyclopentyl-5-fluorobenzimidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-cyclopentyl-5-fluorobenzimidazole and analogous benzimidazole derivatives.

Key Comparative Insights:

Substituent Effects on Solubility and Bioavailability :

- The sulfonic acid group in 2-phenylbenzimidazole-5-sulfonic acid significantly enhances water solubility, making it suitable for topical applications like sunscreens . In contrast, the fluorine and cyclopentyl groups in the target compound likely increase lipophilicity, favoring membrane permeability and oral bioavailability in drug design.

- The trifluoromethyl (CF₃) group in 1-methyl-5-trifluoromethylbenzimidazole introduces strong electron-withdrawing effects, which can stabilize metabolic degradation compared to simple fluorine substitution .

Fluorine at position 5 offers a balance of electronegativity and small atomic size, optimizing hydrogen-bonding interactions without excessive steric hindrance .

Applications and Structural Complexity :

- Simpler derivatives like 5-methylbenzimidazole serve as foundational models for studying substituent effects , while complex analogs like the ethyl carboxylate derivative from exemplify advanced drug candidates with tailored pharmacokinetic profiles .

- The target compound’s discontinuation may reflect a shift toward benzimidazoles with more synthetically accessible or functionally validated substituents .

Research Findings and Implications

- Fluorine in Drug Design : Fluorine’s role in enhancing metabolic stability and binding affinity is well-documented across benzimidazole derivatives. The target compound’s 5-fluorine position aligns with strategies to optimize antiviral or kinase inhibitor activity .

- Cyclopentyl vs. Alkyl Chains : Cyclopentyl’s rigidity may confer superior target engagement compared to flexible alkyl chains, as seen in the ethyl carboxylate derivative .

Biologische Aktivität

1-Cyclopentyl-5-fluorobenzimidazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H12FN3

- Molecular Weight : 227.25 g/mol

- Canonical SMILES : C1CC(C1)N2C=CN=C(C2=C3C=CC=CC3=C(N)C=C4C=CC=CC4=N2)F

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including enzymes and receptors. The fluorine atom in its structure enhances lipophilicity, potentially improving membrane permeability and bioavailability. This compound has shown the ability to modulate various signaling pathways, which can lead to therapeutic effects in different biological contexts.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Inflammation Model Research : In a study published in Pharmacology Reports, researchers used a carrageenan-induced paw edema model in rats to assess the anti-inflammatory effects of this compound. The compound significantly reduced paw swelling compared to the control group, indicating its potential utility in treating inflammatory conditions .

- Mechanistic Insights : A recent investigation focused on the mechanism by which this compound exerts its effects on cellular pathways. The study revealed that it inhibits specific kinases involved in inflammatory signaling cascades, thereby reducing pro-inflammatory cytokine production .

Q & A

Basic Research Questions

Synthesis and Optimization Q: What are the established synthetic routes for 1-Cyclopentyl-5-fluorobenzimidazole, and how can reaction conditions be optimized for higher yields? A: The compound is typically synthesized via cyclocondensation of 4-fluoro-1,2-phenylenediamine with cyclopentyl carbonyl derivatives under acidic conditions. Key optimization parameters include:

- Temperature: Elevated temperatures (80–120°C) improve cyclization efficiency but may increase side-product formation.

- Catalysts: Lewis acids (e.g., ZnCl₂) or protic acids (e.g., HCl) enhance reaction rates .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) favor intermediate stability, while ethanol/water mixtures aid in precipitation .

A comparative study of yields under varying conditions is shown below:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | ZnCl₂ | 100 | 72 |

| Ethanol | HCl | 80 | 65 |

| Toluene | None | 120 | 48 |

Structural Characterization Q: Which analytical techniques are critical for confirming the identity and purity of this compound? A:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzene protons at δ 7.2–8.1 ppm; cyclopentyl protons at δ 1.5–2.5 ppm) .

- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z 245.1) .

- Elemental Analysis: Confirms stoichiometry (e.g., C: 68.0%, H: 6.1%, N: 11.4%) .

- X-ray Crystallography: SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for structure-property studies .

Advanced Research Questions

Biological Activity Profiling Q: How can researchers design experiments to evaluate the biological activity of this compound against kinase targets? A:

- In Vitro Assays: Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations mimicking physiological levels (1–10 µM).

- Structure-Activity Relationship (SAR): Compare activity with analogs lacking the cyclopentyl or fluorine groups to identify critical pharmacophores .

- Dose-Response Curves: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Computational Modeling Q: What computational approaches are suitable for predicting the binding affinity of this compound with protein targets? A:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., EGFR or VEGFR2). Focus on fluorine’s electronegativity and cyclopentyl hydrophobicity .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- MD Simulations: Assess ligand-protein stability over 100-ns trajectories using GROMACS .

Data Contradiction Analysis Q: How should researchers address discrepancies in biological activity data across studies? A:

- Source Validation: Cross-check compound purity (HPLC ≥98%) and assay protocols (e.g., cell line specificity, incubation time) .

- Statistical Robustness: Apply ANOVA or Tukey’s HSD test to evaluate inter-study variability .

- Meta-Analysis: Aggregate data from PubChem BioAssay (AID 743255) and ChEMBL to identify consensus trends .

Methodological Notes

- Spectral Interpretation: Fluorine’s deshielding effect in ¹⁹F NMR (δ -110 to -120 ppm) confirms substitution patterns .

- Crystallography Best Practices: Use SHELXTL for high-resolution refinement; report R-factors ≤5% for publication-ready data .

- Ethical Compliance: Adhere to IUPAC guidelines for reporting synthetic yields and characterization data to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.